

# Spectroscopic Profile of (R)-4-Benzhydryloxazolidin-2-one: A Technical Guide

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## Compound of Interest

Compound Name: (R)-4-Benzhydryloxazolidin-2-one

Cat. No.: B062663

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of chiral auxiliaries is paramount for their effective application in asymmetric synthesis. This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of **(R)-4-Benzhydryloxazolidin-2-one**, a key building block in the synthesis of complex chiral molecules.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(R)-4-Benzhydryloxazolidin-2-one** (CAS No: 173604-33-6), a compound with the molecular formula  $C_{16}H_{15}NO_2$  and a molecular weight of 253.30 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **(R)-4-Benzhydryloxazolidin-2-one** provide detailed information about the chemical environment of each proton and carbon atom. The data presented below is sourced from Sigma-Aldrich Co. LLC.

Table 1:  $^1H$  NMR Spectroscopic Data for **(R)-4-Benzhydryloxazolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **(R)-4-Benzhydryloxazolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	Data not available

Note: While the availability of NMR spectra from Sigma-Aldrich is confirmed, the specific peak assignments are not publicly accessible at the time of this publication.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of **(R)-4-Benzhydryloxazolidin-2-one** is expected to show characteristic absorption bands for the carbamate carbonyl group, the N-H bond, and the aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for **(R)-4-Benzhydryloxazolidin-2-one**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~3300	N-H stretch
~3100-3000	Aromatic C-H stretch
~1750	C=O stretch (carbamate)
~1600, ~1495	Aromatic C=C stretch
~1250	C-O stretch
~750, ~700	Aromatic C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **(R)-4-Benzhydryloxazolidin-2-one**, the molecular ion peak  $[M]^+$  would be expected at  $m/z$  253.

Table 4: Mass Spectrometry Data for **(R)-4-Benzhydryloxazolidin-2-one**

$m/z$	Assignment
253	$[M]^+$ (Molecular Ion)
Fragmentation data not available	

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of solid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure of **(R)-4-Benzhydryloxazolidin-2-one**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **(R)-4-Benzhydryloxazolidin-2-one** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.

- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.
- Temperature: 298 K.

#### Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of **(R)-4-Benzhydryloxazolidin-2-one**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **(R)-4-Benzhydryloxazolidin-2-one** sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant absorption peaks with their corresponding wavenumbers.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of **(R)-4-Benzhydryloxazolidin-2-one**.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of **(R)-4-Benzhydryloxazolidin-2-one** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used to observe the  $[M+H]^+$  or  $[M+Na]^+$  ions.
- Mass Range: Scan a range that includes the expected molecular weight (e.g.,  $m/z$  50-500).
- Capillary Voltage: Optimize for maximum signal intensity.
- Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).

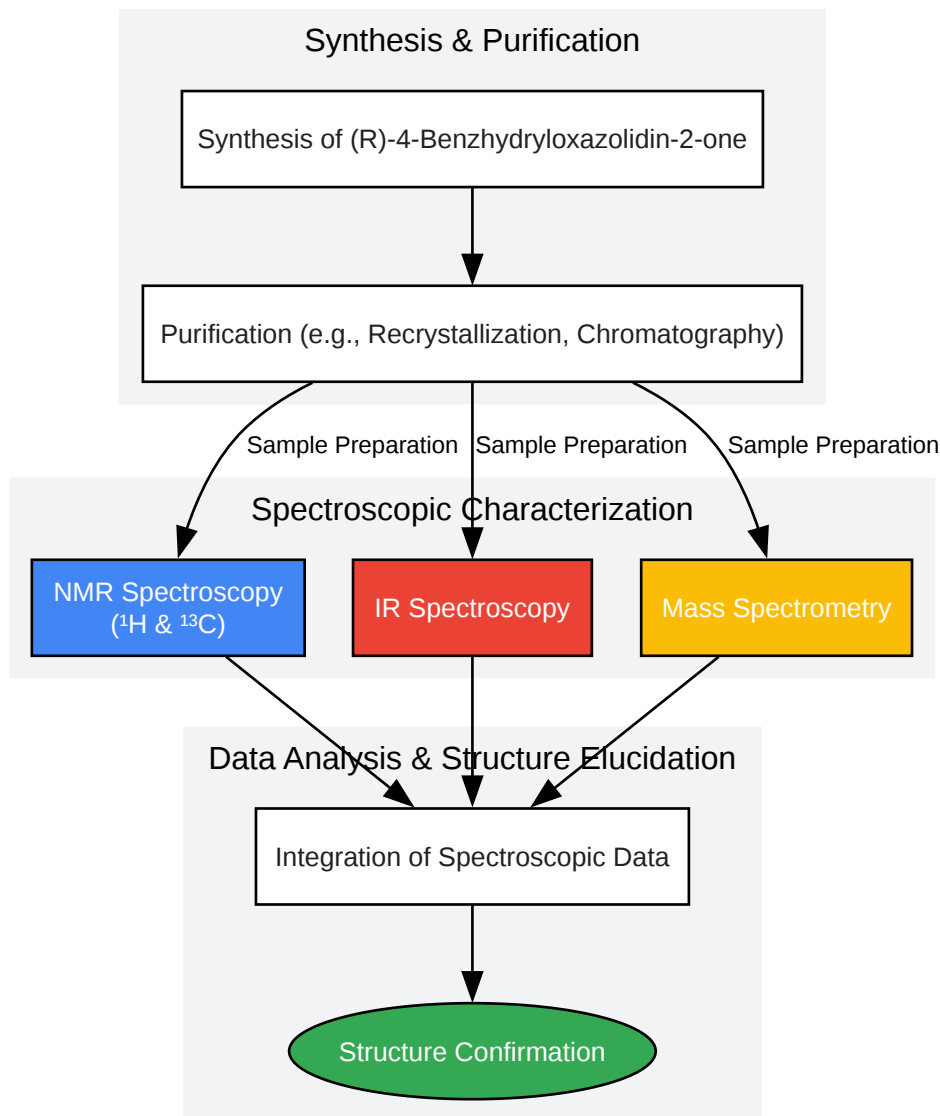
Data Processing:

- The mass spectrum will show peaks corresponding to the mass-to-charge ratio ( $m/z$ ) of the ions.
- Identify the molecular ion peak and any significant fragment ions.

## Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **(R)-4-Benzhydryloxazolidin-2-one**.

## Workflow for Spectroscopic Characterization of (R)-4-Benzhydryloxazolidin-2-one



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Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic characterization of **(R)-4-Benzhydryloxazolidin-2-one**.

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